Hexazinone-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

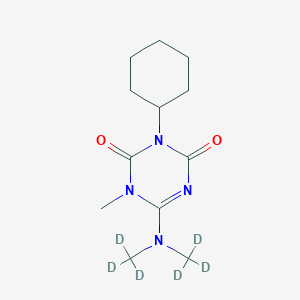

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWXEEYDBZRFPE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028051 | |

| Record name | Hexazinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-22-4 | |

| Record name | Hexazinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexazinone-d6: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexazinone-d6 is the deuterated analog of Hexazinone, a broad-spectrum triazine herbicide. In the realm of analytical chemistry and drug development, isotopically labeled compounds such as this compound are invaluable tools. They serve as internal standards in quantitative analyses, particularly in mass spectrometry-based methods, ensuring accuracy and precision by correcting for matrix effects and variations in sample processing. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound.

Chemical Properties and Structure

This compound is a white crystalline solid.[1] The key physical and chemical properties of this compound are summarized in the table below. The deuteration is typically on the dimethylamino group, leading to a higher molecular weight compared to its non-deuterated counterpart.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | [2][3] |

| Molecular Weight | 258.35 g/mol | [2][4] |

| CAS Number | 1219804-22-4 | |

| Appearance | Solid | |

| Isotopic Enrichment | 99 atom % D | |

| Synonyms | Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |

| Unlabeled CAS Number | 51235-04-2 |

The chemical structure of this compound consists of a triazine ring substituted with a cyclohexyl group, a methyl group, and a deuterated dimethylamino group.

Chemical Structure of this compound:

Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Hexazinone in various matrices such as soil, water, and biological samples. Below is a representative experimental protocol for the analysis of Hexazinone using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of Hexazinone in Soil using this compound Internal Standard

1. Sample Preparation and Extraction:

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).

-

Vortex the sample for 1 minute and shake for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Hexazinone and this compound.

-

Hexazinone: e.g., m/z 253.2 → 171.1

-

This compound: e.g., m/z 259.2 → 177.1

-

-

Optimize collision energies and other MS parameters for maximum sensitivity.

-

3. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of Hexazinone and a constant concentration of this compound.

-

Plot the ratio of the peak area of Hexazinone to the peak area of this compound against the concentration of Hexazinone.

-

Determine the concentration of Hexazinone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte (Hexazinone) using a deuterated internal standard (this compound).

Caption: Workflow for quantitative analysis using an internal standard.

Mechanism of Action of Hexazinone

For context, the herbicidal activity of the non-deuterated Hexazinone stems from its ability to inhibit photosynthesis. It specifically targets the D-1 quinone-binding protein in photosystem II of the electron transport chain in plants. This blockage disrupts the electron flow, leading to the production of reactive oxygen species that cause lipid peroxidation and ultimately, cell death. While this mechanism is fundamental to its herbicidal properties, it is important to distinguish it from the signaling pathways typically studied in drug development.

Conclusion

This compound is a critical analytical tool for researchers and scientists in various fields, including environmental science and drug metabolism studies. Its well-defined chemical properties and use as an internal standard in robust analytical methods like LC-MS/MS enable the accurate and precise quantification of Hexazinone. The detailed experimental workflow provided in this guide serves as a practical reference for developing and implementing such analytical methods.

References

Synthesis and Isotopic Labeling of Hexazinone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Hexazinone-d6. This deuterated analog of the herbicide Hexazinone is a critical tool for researchers in environmental science, toxicology, and drug metabolism studies, primarily serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, predicted analytical data, and the well-established mechanism of action of Hexazinone.

Introduction

Hexazinone, 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, is a broad-spectrum herbicide used to control a wide variety of weeds.[1] Its mode of action is the inhibition of photosynthesis at photosystem II.[1] To accurately quantify Hexazinone in complex matrices such as soil, water, and biological tissues, a stable isotope-labeled internal standard is essential. This compound, where the six hydrogen atoms on the dimethylamino group are replaced with deuterium, is the most common isotopologue for this purpose. The six deuterium atoms provide a distinct mass shift of +6 Da, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses without significantly altering its chemical and physical properties.

Synthesis of this compound

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: Proposed two-stage synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established organic chemistry principles for the synthesis of triazine derivatives. Researchers should perform their own optimization and safety assessments.

Stage 1: Synthesis of 6-Chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione

-

Synthesis of 1-Methyl-3-cyclohexyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: 1-Methyl-3-cyclohexylurea is reacted with an excess of oxalyl chloride in a suitable aprotic solvent (e.g., dichloromethane) at room temperature. The reaction mixture is stirred for several hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude triazinedione, which can be purified by recrystallization.

-

Chlorination: The dried 1-methyl-3-cyclohexyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is treated with phosphorus pentachloride (PCl5) in a high-boiling point solvent such as phosphorus oxychloride (POCl3). The mixture is heated under reflux for several hours. After cooling, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and the resulting precipitate, 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, is collected by filtration, washed with cold water, and dried.

Stage 2: Synthesis of this compound

-

Preparation of Dimethyl-d6-amine: Commercially available dimethyl-d6-amine hydrochloride is treated with a strong base, such as sodium hydroxide, to liberate the free amine. The volatile dimethyl-d6-amine can be collected by distillation or used in situ.

-

Amination: The 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or tetrahydrofuran). A slight excess of dimethyl-d6-amine, along with a non-nucleophilic base such as triethylamine (to act as a hydrogen chloride scavenger), is added to the solution. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS.

-

Work-up and Purification: Upon completion of the reaction, the triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Presentation

Quantitative Data

The following table summarizes the key quantitative data for this compound. Expected yields and isotopic purity are target values for a successful synthesis and would require experimental determination.

| Parameter | Unlabeled Hexazinone | This compound |

| Molecular Formula | C12H20N4O2 | C12H14D6N4O2 |

| Molecular Weight | 252.31 g/mol | 258.35 g/mol |

| CAS Number | 51235-04-2 | 1219804-22-4 |

| Expected Yield | - | >70% (from chloro-intermediate) |

| Isotopic Purity | - | >98 atom % D |

Predicted Analytical Data

Mass Spectrometry:

The electron ionization mass spectrum of unlabeled Hexazinone shows characteristic fragmentation patterns.[2][3] The mass spectrum of this compound is expected to exhibit a molecular ion peak at m/z 258, a +6 Da shift from the unlabeled compound. Key fragments are also expected to show this +6 Da shift if they retain the dimethylamino-d6 moiety.

| Fragment | Proposed Structure | Unlabeled Hexazinone (m/z) | This compound (Predicted m/z) |

| [M]+ | C12H20N4O2 | 252 | 258 |

| [M - C2H4]+ | C10H16N4O2 | 224 | 230 |

| [M - C6H11]+ | C6H9N4O2 | 171 | 177 |

| [C6H11]+ | Cyclohexyl cation | 83 | 83 |

| [N(CH3)2]+ | Dimethylaminyl radical cation | 44 | 50 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (Predicted for Unlabeled Hexazinone):

-

Cyclohexyl protons: A series of multiplets between δ 1.0 and 2.0 ppm.

-

Methine proton (cyclohexyl): A multiplet around δ 4.5 ppm.

-

N-CH3: A singlet around δ 3.3 ppm.

-

N(CH3)2: A singlet around δ 3.1 ppm.

-

-

1H NMR (Predicted for this compound):

-

The singlet corresponding to the N(CH3)2 group at approximately δ 3.1 ppm will be absent.

-

The other signals (cyclohexyl and N-CH3) will remain largely unchanged.

-

-

13C NMR (Predicted for Unlabeled Hexazinone):

-

Cyclohexyl carbons: Peaks in the range of δ 25-60 ppm.

-

N-CH3: A peak around δ 30 ppm.

-

N(CH3)2: A peak around δ 40 ppm.

-

Carbonyl carbons: Peaks in the range of δ 150-160 ppm.

-

Triazine ring carbon (C-N(CH3)2): A peak around δ 165 ppm.

-

-

13C NMR (Predicted for this compound):

-

The peak corresponding to the N(CD3)2 carbons around δ 40 ppm will appear as a multiplet due to C-D coupling and will be significantly broader and less intense in a proton-decoupled spectrum.

-

Mechanism of Action of Hexazinone

Hexazinone is a potent inhibitor of photosynthesis in susceptible plants.[1] It acts by blocking the electron transport chain in photosystem II (PSII).

Caption: Inhibition of electron transport in Photosystem II by Hexazinone.

Specifically, Hexazinone binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding prevents the transfer of electrons from QA to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation. This blockage leads to the accumulation of highly reactive oxygen species, which cause rapid cellular damage and ultimately plant death.

Conclusion

The synthesis of this compound is a crucial process for enabling accurate and reliable quantification of the parent herbicide in various environmental and biological matrices. While a definitive, published protocol is not available, a robust synthetic strategy can be proposed based on established triazine chemistry. This technical guide provides a framework for the synthesis, characterization, and understanding of this compound, which will be of significant value to researchers and professionals in the fields of analytical chemistry, environmental science, and drug development. The provided data, although partially predictive, serves as a strong foundation for the practical implementation of these methods in a laboratory setting.

References

In-Depth Technical Guide to Hexazinone-d6 (CAS Number: 1219804-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexazinone-d6, a deuterated stable isotope-labeled internal standard for the herbicide Hexazinone. This document is intended for researchers and scientists in analytical chemistry, environmental science, and drug development who require detailed technical information for their work.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide. The six deuterium atoms are located on the dimethylamino group, providing a distinct mass shift for use in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1219804-22-4 | [1][2] |

| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | [3] |

| Molecular Weight | 258.35 g/mol | [3] |

| Synonyms | Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 96 - 98 °C | |

| Isotopic Enrichment | ≥98 atom % D | |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | |

| Unlabeled CAS Number | 51235-04-2 |

Applications

This compound is primarily used as an internal standard in analytical chemistry for the quantification of Hexazinone in various matrices, such as environmental samples (soil, water) and agricultural products. Its use in isotope dilution mass spectrometry (IDMS) allows for accurate and precise measurements by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) for the Analysis of Hexazinone in Water Samples

This protocol describes a general procedure for the determination of Hexazinone in water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1 Materials and Reagents

-

This compound (CAS: 1219804-22-4)

-

Hexazinone analytical standard (CAS: 51235-04-2)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2 Sample Preparation

-

Collect water samples in clean, pre-rinsed glass bottles.

-

To a 100 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration of, for example, 10 ng/mL.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3.1.3 LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix interferences. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hexazinone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house based on the instrument used.)

-

3.1.4 Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Hexazinone to the peak area of the this compound against the concentration of the Hexazinone standards. The concentration of Hexazinone in the samples is then determined from this calibration curve.

Workflow for Isotope Dilution Analysis

Caption: General workflow for the quantification of Hexazinone using this compound by isotope dilution LC-MS/MS.

Mechanism of Action of Hexazinone

Hexazinone is a systemic herbicide that inhibits photosynthesis in susceptible plants. It is absorbed by the roots and leaves and translocated to the chloroplasts. In the chloroplasts, Hexazinone binds to the D1 quinone-binding protein in Photosystem II (PSII) of the photosynthetic electron transport chain. This binding blocks the flow of electrons from quinone A (QA) to quinone B (QB), thereby interrupting the photosynthetic process. The blockage of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Signaling Pathway of Photosystem II Inhibition by Hexazinone

Caption: Mechanism of Hexazinone action via inhibition of the photosynthetic electron transport chain at Photosystem II.

Synthesis

A plausible synthetic route for this compound involves the reaction of an appropriate precursor with deuterated dimethylamine. The synthesis of the unlabeled Hexazinone typically involves the reaction of 3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with a methylating agent. For the deuterated analog, a similar strategy would be employed using a deuterated reagent.

A potential synthetic pathway could involve the reaction of 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with deuterated dimethylamine (CD₃)₂NH.

Disclaimer: This is a proposed synthetic route. A detailed, validated synthesis protocol for this compound is not publicly available and may be proprietary. Researchers should consult specialized chemical synthesis literature or suppliers for detailed procedures.

Spectroscopic Data

Specific spectroscopic data (NMR, IR) for this compound should be provided by the supplier on the Certificate of Analysis. The expected mass spectrum would show a molecular ion peak at m/z 259 [M+H]⁺, shifted by +6 Da compared to the unlabeled Hexazinone (m/z 253 [M+H]⁺). The fragmentation pattern in MS/MS would also show corresponding mass shifts for fragments containing the dimethylamino-d6 moiety.

Safety Information

This compound should be handled by trained professionals in a laboratory setting. The safety precautions for the unlabeled Hexazinone should be followed.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

Users should consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

physical and chemical properties of deuterated Hexazinone

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Hexazinone

Introduction

Deuterated Hexazinone, specifically Hexazinone-d6 (dimethyl-d6-amino), is a stable isotope-labeled version of the herbicide Hexazinone.[1] Hexazinone is a non-selective, broad-spectrum herbicide belonging to the triazine chemical class, used for pre- and post-emergence weed control in agriculture, forestry, and industrial land management.[2] The incorporation of deuterium, a stable isotope of hydrogen, into the hexazinone molecule makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry.[3][4] This guide provides a comprehensive overview of the , its mechanism of action, and relevant experimental protocols for its analysis.

Physical and Chemical Properties

The are summarized below. Data for the unlabeled compound are provided for comparison.

General Properties

| Property | Deuterated Hexazinone (this compound) | Unlabeled Hexazinone | Citation(s) |

| IUPAC Name | 6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | [5] |

| CAS Number | 1219804-22-4 | 51235-04-2 | |

| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | C₁₂H₂₀N₄O₂ | |

| Molecular Weight | 258.35 g/mol | 252.31 g/mol |

Physical Characteristics

| Property | Deuterated Hexazinone (this compound) | Unlabeled Hexazinone | Citation(s) |

| Appearance | White Solid | White crystalline solid | |

| Melting Point | 96 - 98°C | 116°C | |

| Solubility | Not specified, but likely similar to unlabeled | Soluble in water | |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | Store at room temperature |

Mechanism of Action

Hexazinone functions as a nonselective herbicide by inhibiting photosynthesis. It is absorbed by the roots and foliage of plants and translocated to the leaves. In the chloroplasts, Hexazinone binds to the D-1 quinone protein of the photosystem II (PSII) complex, which blocks the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, leading to the production of reactive oxygen species that damage cell membranes, causing a loss of chlorophyll, leakage of cellular contents, and ultimately, plant death. The deuteration in this compound does not alter this biological mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. How Hexazinone Provides Effective Broad-Spectrum Weed Control in Agriculture and Forestry [jindunchemical.com]

- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. This compound (dimethyl-d6-amino) | LGC Standards [lgcstandards.com]

Hexazinone-d6 Analytical Standard: A Guide to Sourcing and Availability

For researchers, scientists, and professionals in drug development requiring Hexazinone-d6 analytical standards, several reputable suppliers offer this stable isotope-labeled compound. This guide provides an overview of key suppliers and product specifications to facilitate procurement.

Overview of this compound

This compound is the deuterium-labeled form of Hexazinone, a broad-spectrum herbicide belonging to the triazine class.[1] In analytical and research settings, this compound is primarily utilized as an internal standard for the quantitative analysis of Hexazinone in various matrices, ensuring accuracy and precision in chromatographic methods. The labeled compound is chemically identical to the parent compound but has a higher molecular weight due to the presence of deuterium atoms, allowing for its differentiation in mass spectrometry.

Key Suppliers and Product Details

Several specialized chemical suppliers provide this compound analytical standards. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Additional Information |

| LGC Standards | This compound (dimethyl-d6-amino) | 1219804-22-4 | Offered as a high-quality reference standard for reliable pharmaceutical testing.[2][3] Pricing and availability are accessible upon logging into their website.[2][3] |

| C/D/N Isotopes Inc. | This compound (dimethyl-d6-amino) | 1219804-22-4 | Provides the standard with an isotopic enrichment of 99 atom % D. It is available in package sizes of 0.01 g and 0.05 g and is listed as in stock. The compound is stable when stored at room temperature. |

| HPC Standards Inc. | D6-Hexazinone | 1219804-22-4 | Available in a quantity of 1x10mg. They also offer a solution of D6-Hexazinone in acetonitrile at a concentration of 100 µg/ml. |

| MedChemExpress | This compound | Not specified | Marketed as a stable isotope for research purposes. They note that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs. |

Experimental Workflow for Procurement

The process of acquiring this compound analytical standard typically follows a standard procurement workflow for chemical reagents.

Logical Relationship of Product Specifications

When selecting a this compound analytical standard, several key specifications must be considered to ensure it meets the requirements of the intended analytical method.

References

A Technical Guide to Sourcing Hexazinone-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Hexazinone-d6, a critical analytical standard for research laboratories. It details available suppliers, their product specifications, and relevant experimental protocols to assist in the informed selection and application of this isotopically labeled compound.

Introduction to this compound

This compound is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide.[1] In research settings, particularly in environmental and residue analysis, this compound serves as an ideal internal standard for quantification using mass spectrometry-based methods. Its use allows for accurate and precise measurement of Hexazinone in various matrices by correcting for sample preparation losses and instrumental variability.

This compound Supplier and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following tables summarize the key quantitative data available for their products, facilitating a clear comparison.

Table 1: this compound Supplier Information

| Supplier | Website | Contact Information |

| LGC Standards | --INVALID-LINK-- | Contact information available on the website. |

| CDN Isotopes | --INVALID-LINK-- | Contact information available on the website. |

| MedChemExpress | --INVALID-LINK-- | Contact information available on the website. |

| HPC Standards GmbH | --INVALID-LINK-- | Contact information available on the website. |

| ChemicalBook | --INVALID-LINK-- | Directory of various suppliers. |

Table 2: this compound Product Specifications

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| LGC Standards | This compound (Dimethyl-d6-amino) | 1219804-22-4 | 99 atom % D | min 98% | 0.5 mg, 1 mg, 5 mg[2][3] |

| CDN Isotopes | This compound (dimethyl-d6-amino) | 1219804-22-4 | 99 atom % D | Not explicitly stated | 0.01 g, 0.05 g[4] |

| HPC Standards GmbH | D6-Hexazinone | 1219804-22-4 | Not explicitly stated | High-purity | 1x10mg, 1x1mL (100 µg/ml in Acetonitrile) |

Note: A Certificate of Analysis (CoA) with detailed specifications is typically provided with the product upon purchase.[5]

Experimental Protocols

The following are examples of experimental methodologies where this compound can be utilized as an internal standard. These protocols are based on established methods for the analysis of unlabeled Hexazinone.

Analysis of Hexazinone in Water Samples by LC-MS/MS

This method is adapted from a study on the simultaneous analysis of betrixaban and hexazinone in aqueous solutions.

Sample Preparation:

-

To a 100 mL water sample, add a known concentration of this compound as an internal standard.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Elute the analytes from the SPE cartridge with a suitable solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: Shimadzu Co., Japan, or equivalent.

-

Column: Eclipse Plus C18, 2.1 × 100 mm, 3.5 µm, Agilent.

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier like formic acid.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Tandem mass spectrometer operated in positive electrospray ionization mode (+ESI).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical for this compound):

-

Hexazinone: Precursor ion (Q1) m/z 253.2 -> Product ions (Q3) for quantification and qualification.

-

This compound: Precursor ion (Q1) m/z 259.2 -> Product ions (Q3) for quantification and qualification.

Determination of Hexazinone in Livestock Products by LC-MS/MS

This protocol is based on a method for determining Hexazinone and its metabolites in livestock products.

Sample Extraction and Cleanup:

-

Homogenize the sample (meat, fat, liver, or milk).

-

Add a known amount of this compound internal standard to the homogenized sample.

-

Extract the analytes with acetonitrile in the presence of n-hexane to remove lipids.

-

Perform a liquid-liquid partition between acetonitrile and n-hexane.

-

Clean up the acetonitrile extract using a SAX/PSA cartridge column.

-

Evaporate the cleaned extract and reconstitute in the mobile phase.

LC-MS/MS Conditions:

-

Similar to the water analysis protocol, with potential modifications to the gradient and MRM transitions based on the matrix.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable this compound supplier for your research needs.

Caption: A workflow diagram for the selection of a this compound supplier.

Conclusion

The selection of a high-quality this compound standard is paramount for achieving accurate and reliable results in analytical research. This guide provides the necessary technical information to aid researchers in sourcing this essential compound. By carefully considering the product specifications, available analytical methods, and a structured supplier evaluation process, laboratories can confidently procure the most suitable this compound for their specific research applications.

References

molecular weight and formula of Hexazinone-d6

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to Hexazinone-d6. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.

Core Properties of this compound

This compound is the deuterated analog of Hexazinone, a broad-spectrum triazine herbicide. The deuterium labeling is specifically on the dimethylamino group, as indicated by its chemical name: 3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Hexazinone in various matrices by mass spectrometry.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄D₆N₄O₂ | [1] |

| Molecular Weight | 258.35 g/mol | [2][3] |

| CAS Number | 1219804-22-4 | |

| Synonym | Hexazinone (dimethyl-d6-amino) | |

| Isotopic Enrichment | ≥99 atom % D | |

| Physical State | Solid | |

| Unlabeled CAS | 51235-04-2 |

Analytical Methodologies

The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of Hexazinone. The following protocols are based on established methods for Hexazinone analysis and are directly applicable when using its deuterated form.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water and Soil Samples

This method provides high sensitivity and selectivity for the determination of Hexazinone in environmental samples.

Sample Preparation (Soil):

-

A 5.0 g soil sample is extracted twice with 20 mL of a 9:1 (v/v) solution of acetone and 0.1 M monopotassium phosphate/0.5 M sodium chloride.

-

The combined extracts are purified and concentrated using solid-phase extraction (SPE) with Envi-Carb and C18 cartridges.

-

The final eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. A known concentration of this compound is added as an internal standard prior to extraction.

Chromatographic Conditions:

-

Column: Zorbax RX-C8, 4.6 mm x 25 cm, 5 µm particle size.

-

Mobile Phase: A gradient of (A) aqueous 0.01 M acetic acid and (B) acetonitrile.

-

Injection Volume: 50 µL.

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: For Hexazinone, the transition monitored is m/z 253.2 → 171.0. For this compound, the corresponding shifted transition would be monitored.

Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) for Soil Samples

This method is a robust alternative for the quantification of Hexazinone.

Sample Preparation:

-

A 5.0 g soil sample is extracted twice with 20 mL of a 1:1 (v:v) solution of acetone and 0.1 M monopotassium phosphate/0.5 M sodium chloride solution by shaking.

-

This compound is added as an internal standard before extraction.

-

The extract is then processed for GC-NPD analysis.

Chromatographic Conditions:

-

Injection Volume: 2 µL.

-

The specific column and temperature program would be optimized for the separation of Hexazinone and its internal standard.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Hexazinone in an environmental sample using this compound as an internal standard.

Caption: Workflow for Hexazinone analysis using this compound.

References

Technical Guide to the Solubility of Hexazinone-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Hexazinone-d6, the deuterated analogue of the herbicide Hexazinone. This compound is primarily used as an internal standard in analytical and research settings for the quantification of Hexazinone.[1][2] Understanding its solubility is critical for accurate sample preparation, standard solution formulation, and experimental design.

While specific quantitative solubility data for this compound is limited in publicly available literature, the physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Hexazinone can be used as a reliable proxy. Hexazinone is a colorless, crystalline solid that is highly soluble in most organic solvents, with the exception of alkanes.[3][4]

Solubility Data

The following table summarizes the available solubility data. The quantitative data is provided for the non-deuterated parent compound, Hexazinone, at 25°C and serves as a strong reference for this compound. Qualitative data specific to this compound is also included.

| Solvent | Quantitative Solubility of Hexazinone (g/L at 25°C) | Qualitative Solubility of this compound |

| Chloroform | 3,880 | Slightly Soluble |

| Methanol | 2,650 | Not Specified |

| Benzene | 940 | Not Specified |

| Dimethylformamide | 836 | Not Specified |

| Acetone | 790 | Not Specified |

| Toluene | 386 | Not Specified |

| Ethyl Acetate | Not Specified | Slightly Soluble |

| Hexane | 3 | Not Specified |

| Water | 33 | Not Specified |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of adding a known mass of the solute to a measured volume of the solvent until a saturated solution is achieved.

2.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Vortex mixer and/or sonicator

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

2.2 Procedure

-

Preparation: Accurately weigh a small amount of this compound (e.g., 20 mg) into a series of vials.

-

Solvent Addition: To each vial, add a precise volume of the chosen organic solvent (e.g., 1.0 mL) using a calibrated pipette.

-

Equilibration: Cap the vials tightly and place them in a constant temperature shaker set to a standard temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be performed periodically. A vortex mixer or sonicator can be used initially to aid dispersion.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow any undissolved solid to settle. For fine suspensions, centrifuge the samples at a moderate speed to pellet the excess solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilution and Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as g/L or mg/mL.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for determining solubility and the mode of action for Hexazinone.

Caption: Workflow for experimental solubility determination.

Caption: Herbicide mechanism of action for Hexazinone.

References

In-Depth Technical Guide on the Long-Term Stability and Storage of Hexazinone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the long-term storage and stability assessment of Hexazinone-d6. Given the limited availability of specific long-term stability data for the deuterated standard, this document integrates information on the stability of unlabeled Hexazinone with general guidelines for the handling of deuterated compounds.

Long-Term Stability of this compound

The long-term stability of this compound as a reference standard is crucial for ensuring the accuracy and reliability of analytical measurements. While specific quantitative stability data for this compound is not extensively published, general principles for deuterated standards and data from the unlabeled parent compound provide a strong framework for ensuring its integrity over time.

Data Presentation: Recommended Storage Conditions and Stability

The following table summarizes the recommended storage conditions for this compound to maintain its long-term stability, based on general best practices for deuterated pesticide standards.[1][2][3]

| Parameter | Recommended Condition | Rationale | Expected Stability |

| Temperature | Solid: -20°C or colder. In Solution: 2-8°C (short-term) or -20°C (long-term). General "cool, dry place" between 4.4°C and 37.8°C for pesticides. | Minimizes chemical degradation and potential for isotopic exchange. Lower temperatures slow down kinetic processes of degradation. | Stable for years in solid form when stored properly. Solutions are less stable and should be prepared fresh when possible. Re-analysis of purity is recommended after three years for the solid compound. |

| Humidity | Store in a desiccator. | This compound, like many chemical standards, can be hygroscopic. Moisture can lead to hydrolysis and facilitate H/D exchange, compromising isotopic purity.[2] | Maintained when protected from moisture. |

| Light | Store in amber vials or in the dark. | Protects against photolytic degradation. Unlabeled Hexazinone is known to undergo photodegradation. | Maintained when protected from light.[2] |

| Atmosphere | Store in tightly sealed containers. For high-purity work, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and contamination from atmospheric components. | Maintained in a sealed, inert environment. |

| pH (in solution) | Avoid acidic or basic aqueous solutions for long-term storage. | Acidic or basic conditions can catalyze hydrolysis and H/D exchange. | Stability is pH-dependent in aqueous solutions. |

Experimental Protocols

To ensure the stability of this compound for its intended use, a comprehensive stability-indicating method should be developed and validated. This involves forced degradation studies to identify potential degradation products and an analytical method capable of separating the parent compound from these degradants.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are detailed methodologies for key experiments.

2.1.1. Acid and Base Hydrolysis

-

Objective: To assess the stability of this compound in acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

-

For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

2.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide to the this compound solution.

-

Keep the solution at room temperature and protect it from light for a specified duration (e.g., 24 hours).

-

Withdraw a sample, quench the reaction if necessary, and dilute it with the mobile phase.

-

Analyze the sample by HPLC.

-

2.1.3. Thermal Degradation

-

Objective: To determine the effect of high temperature on the stability of solid this compound.

-

Protocol:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

-

After a set period (e.g., 7 days), remove the sample and allow it to cool to room temperature.

-

Dissolve a known amount of the heat-stressed solid in a suitable solvent and dilute it to a working concentration.

-

Analyze the sample using HPLC.

-

2.1.4. Photolytic Degradation

-

Objective: To assess the stability of this compound under light exposure.

-

Protocol:

-

Prepare a solution of this compound and expose it to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample protected from light.

-

After the exposure period, dilute both the exposed and control samples with the mobile phase.

-

Analyze the samples by HPLC.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products. The following is a proposed method based on literature for unlabeled Hexazinone, which would require validation for this compound.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of 247 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.

References

Hexazinone-d6: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for Hexazinone-d6. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this isotopically labeled compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, providing a clear basis for quality assessment and experimental planning.

Table 1: Identity and Purity

| Parameter | Specification |

| Chemical Name | 3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione |

| CAS Number | 1219804-22-4 |

| Molecular Formula | C₁₂H₁₄D₆N₄O₂ |

| Molecular Weight | 258.35 g/mol |

| Chemical Purity (by HPLC) | ≥98%[1] |

| Isotopic Enrichment | ≥99 atom % D[1] |

| Appearance | White to off-white solid |

Table 2: Analytical Data

| Analysis | Result |

| 1H-NMR | Conforms to structure |

| Mass Spectrometry (ESI+) | Conforms to structure |

| Loss on Drying | <0.5% |

| Residue on Ignition | <0.1% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is calculated.

-

Chemical purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight and identity of this compound.

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

Procedure:

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The mass spectrum is acquired.

-

The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

A 400 MHz or higher NMR spectrometer.

Parameters:

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Nuclei: ¹H and ¹³C.

Procedure:

-

A sample of this compound is dissolved in the deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, multiplicities, and integrations of the observed signals are analyzed to confirm the expected molecular structure, noting the absence of signals corresponding to the deuterated dimethylamino group.

Visualizations

Experimental Workflow for Purity and Identity Determination

Caption: Workflow for the analysis of this compound.

Signaling Pathway: Inhibition of Photosystem II by Hexazinone

Hexazinone is a herbicide that functions by inhibiting photosynthesis.[2] Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis.

Caption: Hexazinone inhibits photosynthesis at PSII.

References

Methodological & Application

Application Note: High-Throughput Analysis of Hexazinone in Environmental Samples using Hexazinone-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Hexazinone in environmental water and soil samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Hexazinone-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols provided are intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction

Hexazinone is a broad-spectrum triazine herbicide used to control weeds in various agricultural and non-crop settings. Its potential for off-site migration into water bodies and persistence in soil necessitates sensitive and reliable analytical methods for environmental monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. Co-eluting with the target analyte, the internal standard experiences similar ionization suppression or enhancement effects, leading to more accurate and precise quantification. This document provides a comprehensive protocol for the extraction of Hexazinone from water and soil matrices, followed by analysis using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation (Solid Phase Extraction - SPE)

A solid-phase extraction (SPE) method is employed to concentrate Hexazinone from water samples and remove interfering matrix components.

-

Sample Pre-treatment: To a 100 mL water sample, add a suitable volume of a stock solution of this compound to achieve a final concentration of 50 ng/L. Acidify the sample to pH 3-4 with formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the retained analytes with 2 x 3 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

1.2. Soil Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method provides a simple and effective way to extract Hexazinone from soil samples.

-

Sample Homogenization: Homogenize 10 g of the soil sample.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized soil sample to achieve a concentration equivalent to the mid-point of the calibration curve.

-

Extraction: Add 10 mL of acetonitrile to the soil sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

Final Extract Preparation: Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

2.3. MRM Transitions

The following MRM transitions are monitored for Hexazinone and its internal standard, this compound. The collision energies should be optimized for the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hexazinone | 253.2 | 171.1 (Quantifier) | 100 | 20 |

| 253.2 | 71.0 (Qualifier) | 100 | 35 | |

| This compound | 259.2 | 171.1 (Quantifier) | 100 | 20 |

| 259.2 | 77.0 (Qualifier) | 100 | 35 |

Data Presentation

Quantitative Performance

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Hexazinone | 0.1 - 100 | >0.995 | 0.05 | 0.1 |

Table 2: Accuracy and Precision in Water Samples (n=5)

| Spiked Concentration (ng/L) | Mean Recovery (%) | RSD (%) |

| 10 | 98.5 | 4.2 |

| 50 | 101.2 | 3.5 |

| 250 | 99.8 | 2.8 |

Table 3: Accuracy and Precision in Soil Samples (n=5)

| Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) |

| 5 | 95.7 | 6.1 |

| 25 | 98.2 | 5.3 |

| 100 | 102.5 | 4.5 |

Mandatory Visualization

Caption: Experimental workflow for the analysis of Hexazinone using an internal standard.

Caption: Logical relationship of LC-MS/MS quantification with an internal standard.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a highly reliable and sensitive approach for the quantification of Hexazinone in environmental water and soil samples. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, leading to excellent accuracy and precision. This method is suitable for high-throughput environmental monitoring and research applications.

Application Note and Protocol: Preparation of Hexazinone-d6 Stock and Working Solutions

Introduction

Hexazinone-d6 is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide that functions by inhibiting photosynthesis.[1][2] In research and analytical settings, particularly in pharmacokinetic and metabolic studies, this compound is utilized as an internal standard for the quantification of Hexazinone.[1] The accuracy and reliability of experimental results depend on the precise preparation of stock and working solutions. This document provides a detailed protocol for the preparation of this compound solutions, along with essential information on its properties, safety, and storage.

Compound Data and Properties

This compound is a white to off-white solid.[1][3] Key properties of the compound are summarized below for reference.

| Property | Value | References |

| Chemical Name | 3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | |

| Molecular Weight | 258.35 g/mol | |

| CAS Number | 1219804-22-4 | |

| Appearance | White to Off-White Solid | |

| Purity | ≥98% (typical) | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. The unlabeled form is highly soluble in organic solvents like methanol and acetone. |

Safety Precautions

Hexazinone and its labeled analogs require careful handling. The unlabeled compound is harmful if swallowed and causes serious or irreversible eye damage. Always consult the Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, impervious gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with eyes, skin, and clothing.

-

First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Ingestion: If swallowed, rinse mouth and call a poison control center or doctor for treatment advice.

-

Inhalation: Move the person to fresh air.

-

Experimental Protocol: Preparation of Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in a suitable organic solvent such as methanol.

Materials and Equipment

-

This compound solid

-

High-purity methanol (or other appropriate solvent)

-

Analytical balance (readable to at least 0.01 mg)

-

10 mL Class A volumetric flask

-

Spatula

-

Weighing paper or boat

-

Pipettes and appropriate tips

-

Vortex mixer

-

Amber glass vials for storage

Procedure

-

Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of this compound solid onto weighing paper using an analytical balance. Record the exact weight.

-

Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Tap the weighing paper to ensure all the powder is transferred.

-

Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask or use a vortex mixer to completely dissolve the solid.

-

Volume Adjustment: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the stock solution into a properly labeled amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.

-

Storage: Store the stock solution under the recommended conditions (see Table 2).

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired concentrations using the principle of C₁V₁ = C₂V₂.

Materials and Equipment

-

1 mg/mL this compound stock solution

-

High-purity methanol (or other appropriate solvent)

-

Calibrated micropipettes and tips

-

Microcentrifuge tubes or vials

-

Vortex mixer

Procedure

-

Example Dilution (to 10 µg/mL):

-

Label a clean vial for the 10 µg/mL working solution.

-

Calculate the required volume of the stock solution. To prepare 1 mL of a 10 µg/mL solution from a 1000 µg/mL (1 mg/mL) stock:

-

V₁ = (C₂ * V₂) / C₁

-

V₁ = (10 µg/mL * 1 mL) / 1000 µg/mL = 0.01 mL or 10 µL

-

-

Pipette 990 µL of methanol into the labeled vial.

-

Add 10 µL of the 1 mg/mL stock solution to the vial.

-

-

Homogenization: Cap the vial and vortex thoroughly to ensure a homogeneous mixture.

-

Serial Dilutions: Repeat the process to create a calibration curve. For example, to make a 1 µg/mL solution, take 100 µL of the 10 µg/mL solution and add it to 900 µL of solvent.

-

Labeling and Storage: Label each working solution clearly with its concentration, preparation date, and solvent. Store appropriately. Working solutions are typically prepared fresh for each experiment.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

| Form | Storage Condition | Stability Period | References |

| Solid | 4°C, protect from light | Stable for years if stored correctly. Re-analyze after three years. | |

| In Solvent | -80°C, protect from light | 6 months | |

| In Solvent | -20°C, protect from light | 1 month |

Workflow for Solution Preparation

The following diagram illustrates the overall workflow for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

References

Application Note: Quantitative Analysis of Hexazinone Residues in Soil using an Isotope Dilution Method with Hexazinone-d6

Audience: Researchers, scientists, and professionals involved in environmental monitoring and pesticide residue analysis.

Introduction Hexazinone is a broad-spectrum triazine herbicide used to control a wide range of weeds in various agricultural and non-crop settings.[1] Due to its persistence and mobility in soil, there is a potential for off-site movement and groundwater contamination, necessitating sensitive and accurate monitoring methods.[1] The analysis of herbicide residues in complex matrices like soil is often challenged by analyte loss during sample preparation and signal suppression or enhancement during analysis (matrix effects).

This application note describes a robust and accurate method for the quantification of hexazinone in soil using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs Hexazinone-d6 as an internal standard in an isotope dilution approach. Since this compound is chemically identical to the target analyte, it co-elutes chromatographically but is differentiated by its mass. Adding a known concentration of the deuterated standard at the beginning of the sample preparation process allows it to compensate for variations in extraction efficiency, cleanup recovery, and matrix-induced ionization effects, leading to superior accuracy and precision.[2][3][4]

Principle of Isotope Dilution Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The core principle relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample before any processing steps. This "internal standard" behaves identically to the native analyte throughout the extraction, cleanup, and analytical procedures. Any losses or variations will affect both the native analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two compounds based on their mass difference. Quantification is then based on the measured ratio of the response of the native analyte to the isotopically labeled internal standard, which remains constant regardless of sample loss or matrix effects.

Caption: Logical workflow of the isotope dilution analysis principle.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

-

Reagents: Formic acid, Ammonium formate, Sodium chloride (analytical grade).

-

Standards: Hexazinone (≥98% purity), this compound (isotopic purity ≥99%).

-

Equipment: Analytical balance, vortex mixer, orbital shaker, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18), solvent evaporator, autosampler vials.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of Hexazinone and this compound standards into separate 10 mL volumetric flasks using methanol.

-

Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.

-

Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Prepare a working IS solution by diluting the intermediate this compound stock. This solution will be used to spike samples.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5 - 100 ng/mL) by serially diluting the Hexazinone intermediate stock. Fortify each calibration standard with the working IS solution to achieve a constant concentration of this compound in every vial.

Sample Preparation and Extraction Workflow

Caption: Experimental workflow for soil sample preparation.

Detailed Extraction Protocol (QuEChERS-style)

-

Weighing: Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add a precise volume (e.g., 50 µL) of the working this compound internal standard solution to the soil sample. For recovery experiments, spike separate blank soil samples with known concentrations of native hexazinone at this stage.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously on an orbital shaker for 1 hour at approximately 180 rpm.

-

Salting Out: Add approximately 5 g of anhydrous sodium chloride to the tube. Shake vigorously for 1 minute to partition the acetonitrile from the aqueous soil moisture.

-

Centrifugation: Centrifuge the sample for 5 minutes at 4000 rpm to separate the acetonitrile layer from the solid soil and aqueous layers.

-

Concentration: Carefully transfer the upper acetonitrile layer to a clean tube. Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase composition (e.g., 50:50 methanol:water) and vortex to dissolve.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following tables provide typical starting conditions for the analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Suggested Condition |

|---|---|

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temp. | 40°C |

| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to initial |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Suggested Condition |

|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 120°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for Hexazinone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Hexazinone | 253.2 | 171.1 (Quantifier) | 100 | 20 |

| 253.2 | 71.1 (Qualifier) | 100 | 25 | |

| This compound | 259.2 | 177.1 (Quantifier) | 100 | 20 |

| 259.2 | 71.1 (Qualifier) | 100 | 25 |

Note: MRM transitions and collision energies should be optimized empirically.

Results and Data Presentation

Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The use of the this compound internal standard is expected to yield excellent results across different soil types by correcting for matrix variability.

Table 4: Method Performance Characteristics

| Parameter | Result | Description |

|---|---|---|

| Linearity (R²) | > 0.995 | Calibration curve range of 0.5 - 100 µg/kg. |

| Limit of Detection (LOD) | ~0.5 µg/kg | Calculated as a signal-to-noise ratio of 3. |

| Limit of Quantification (LOQ) | 2.0 µg/kg | Based on EPA validated methods. The lowest concentration with acceptable accuracy and precision. |

| Accuracy (Recovery) | 85 - 115% | Mean recovery from spiked blank soil samples at three concentration levels. |

| Precision (RSD) | < 15% | Relative Standard Deviation for replicate analyses (n=5). |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust tool for the quantitative analysis of hexazinone residues in soil. The isotope dilution strategy effectively mitigates matrix effects and compensates for analyte loss during sample preparation, ensuring reliable data for environmental monitoring and risk assessment. The protocol is straightforward and can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note and Protocol for the Quantification of Hexazinone in Water Samples using Isotope Dilution Mass Spectrometry with Hexazinone-d6

Introduction

Hexazinone is a broad-spectrum triazine herbicide used to control a wide variety of annual, biennial, and perennial weeds, as well as some woody plants. Due to its mobility and persistence in soil, it has the potential to contaminate surface and groundwater, posing a risk to aquatic ecosystems and potentially human health. Consequently, sensitive and accurate monitoring of Hexazinone in water sources is crucial for environmental protection and regulatory compliance.

This application note provides a detailed protocol for the quantification of Hexazinone in water samples using a robust and sensitive method based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Hexazinone-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, environmental scientists, and analytical chemists involved in water quality monitoring and pesticide residue analysis.

Principle of the Method